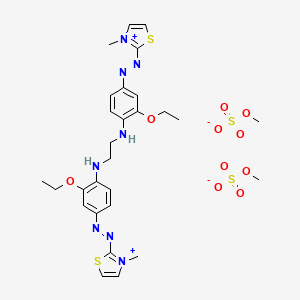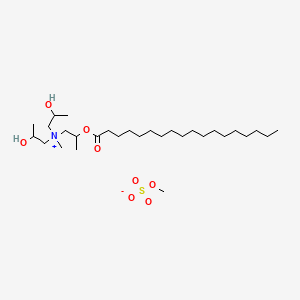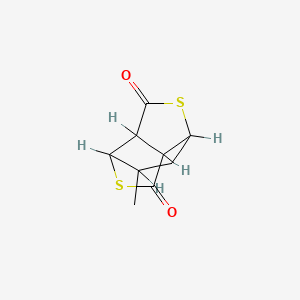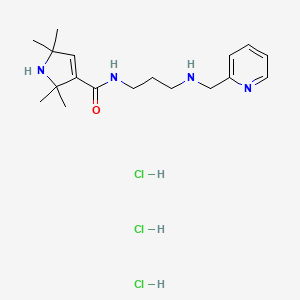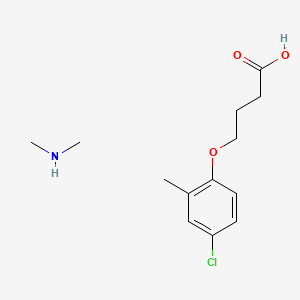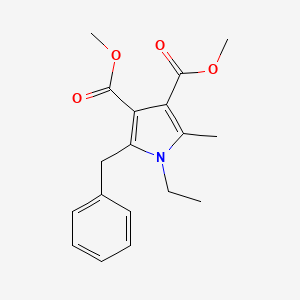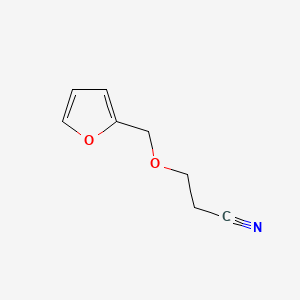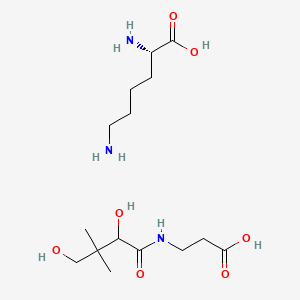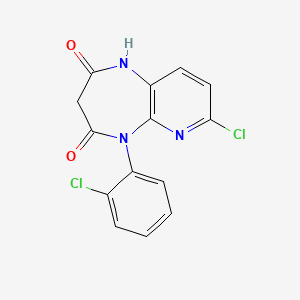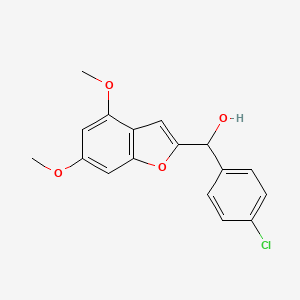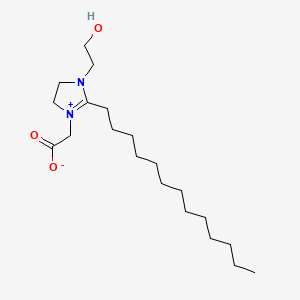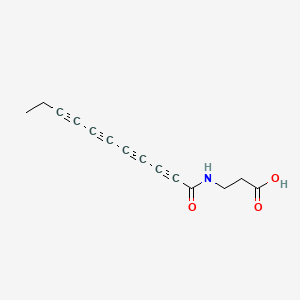
beta-Alanine, N-(1-oxo-2,4,6,8-undecatetraynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Alanine, N-(1-oxo-2,4,6,8-undecatetraynyl)-: is a compound with a unique structure characterized by the presence of multiple triple bonds and a beta-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Beta-Alanine, N-(1-oxo-2,4,6,8-undecatetraynyl)- can be achieved through various synthetic routes. One common method involves the use of dendrimeric intermediates in a one-pot reaction. This approach utilizes dendrimers with a pentaerythritol core, which are easy to prepare and provide good yields of the desired product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Beta-Alanine, N-(1-oxo-2,4,6,8-undecatetraynyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of multiple triple bonds and the beta-alanine moiety.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, Beta-Alanine, N-(1-oxo-2,4,6,8-undecatetraynyl)- is used as a building block for the synthesis of more complex molecules.
Biology: In biology, this compound has been studied for its potential role in modulating cellular processes. Its ability to interact with various biomolecules makes it a candidate for research in cell signaling and metabolic pathways .
Medicine: In medicine, Beta-Alanine, N-(1-oxo-2,4,6,8-undecatetraynyl)- is being investigated for its potential therapeutic effects. Preliminary studies suggest that it may have antioxidant and anti-inflammatory properties, which could be beneficial in treating various diseases .
Industry: In industry, this compound is used in the development of new materials with enhanced properties. Its unique structure allows for the creation of polymers and other materials with improved mechanical and chemical characteristics .
Mechanism of Action
The mechanism of action of Beta-Alanine, N-(1-oxo-2,4,6,8-undecatetraynyl)- involves its interaction with various molecular targets and pathways. One key target is the enzyme carnosine synthase, which catalyzes the formation of carnosine from beta-alanine and histidine. This interaction leads to increased levels of carnosine, which has antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
N-aryl-β-alanine derivatives: These compounds share a similar beta-alanine moiety but differ in their aryl substituents.
Thiazolone derivatives of N-aryl-β-alanines: These compounds contain a thiazolone ring and have been studied for their pharmacological activities, such as hypoglycemic and antimicrobial effects.
Uniqueness: Beta-Alanine, N-(1-oxo-2,4,6,8-undecatetraynyl)- is unique due to its multiple triple bonds and the presence of the beta-alanine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
361387-58-8 |
|---|---|
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
3-(undeca-2,4,6,8-tetraynoylamino)propanoic acid |
InChI |
InChI=1S/C14H11NO3/c1-2-3-4-5-6-7-8-9-10-13(16)15-12-11-14(17)18/h2,11-12H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
HQDDBOYNAKLVNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC#CC#CC#CC(=O)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate](/img/structure/B12697878.png)
